2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
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Overview
Description
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a nicotinaldehyde core substituted with a 4-methylphenylsulfanyl group and an o-(3-fluorobenzyl)oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde. This intermediate can be synthesized through the reaction of 4-methylthiophenol with nicotinaldehyde under specific conditions . The final compound is then obtained by reacting 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde with 3-fluorobenzyl hydroxylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde: This compound shares a similar core structure but lacks the o-(3-fluorobenzyl)oxime moiety.
3-Fluorobenzyl oxime derivatives: These compounds have similar functional groups but differ in their core structures.
Uniqueness
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKPLAMBXYAM-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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